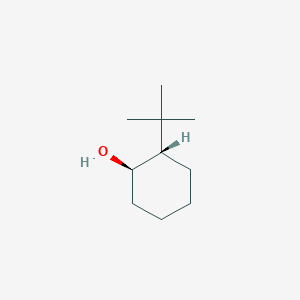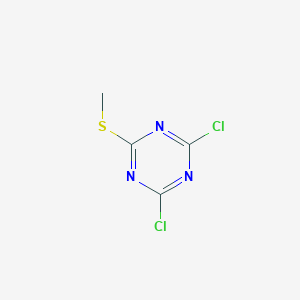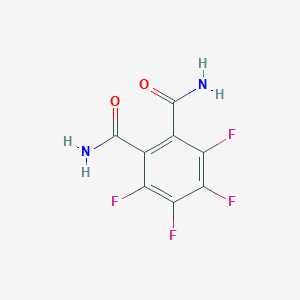
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a fluorinated analogue of benzene-1,2-dicarboxamide and has been found to exhibit potent biological activities.
Mecanismo De Acción
The mechanism of action of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cancer. This compound has also been found to inhibit the activity of AKT, a protein kinase that is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been found to modulate the expression of various genes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide in lab experiments is its high potency and specificity towards cancer cells. This compound has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide. One of the areas of interest is the development of this compound-based anticancer drugs. This compound can be modified to improve its solubility and bioavailability, making it a more effective anticancer agent. Another area of interest is the investigation of the mechanism of action of this compound and its interactions with other signaling pathways involved in cancer cell growth and survival. Finally, the potential use of this compound as a diagnostic tool for cancer detection and monitoring is an area of interest for future research.
Conclusion
In conclusion, this compound is a promising compound that exhibits potent anticancer, anti-inflammatory, and antioxidant activities. The synthesis of this compound is a multistep process, and its biological activities have been extensively studied. This compound has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and modulate the expression of genes involved in cancer cell growth and survival. This compound has several advantages for lab experiments, including its high potency and specificity towards cancer cells. Future research on this compound could lead to the development of novel anticancer drugs and diagnostic tools for cancer detection and monitoring.
Métodos De Síntesis
The synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is a multistep process that involves the reaction of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with ammonia to produce this compound. The yield of this compound can be improved by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been extensively studied for its biological activities, particularly its anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, this compound has been found to exhibit anti-inflammatory and antioxidant activities.
Propiedades
Número CAS |
13719-84-1 |
|---|---|
Fórmula molecular |
C8H4F4N2O2 |
Peso molecular |
236.12 g/mol |
Nombre IUPAC |
3,4,5,6-tetrafluorobenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C8H4F4N2O2/c9-3-1(7(13)15)2(8(14)16)4(10)6(12)5(3)11/h(H2,13,15)(H2,14,16) |
Clave InChI |
IFFMGRFKBONHFR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)N)C(=O)N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)N)C(=O)N |
Sinónimos |
Benzene-1,2-dicarboxamide, 3,4,5,6-tetrafluoro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



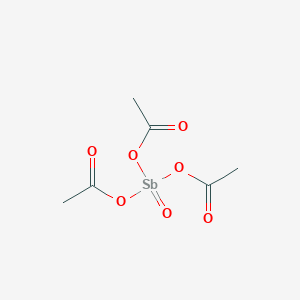
![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)
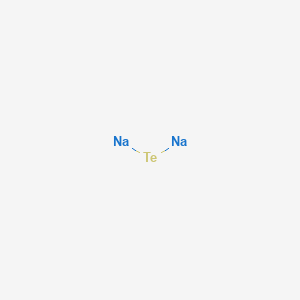
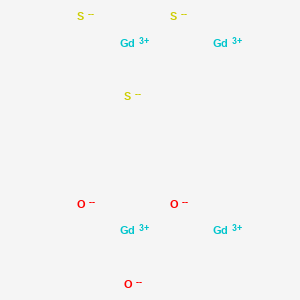
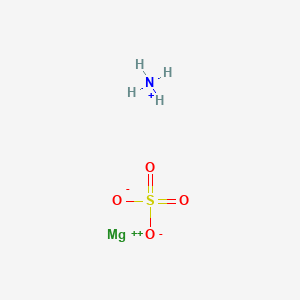
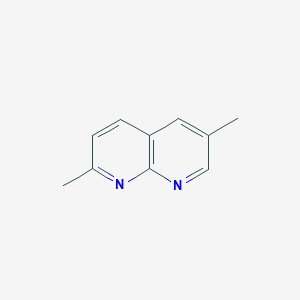
![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)


![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)
